

Melting Point Characterization Guide: 3-(2-Bromoethyl)-7-hydroxy-4-methylcoumarin

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Compound of Interest

Compound Name: 3-(2-Bromoethyl)-7-hydroxy-4-methyl-coumarin

CAS No.: 10185-03-2

Cat. No.: B580567

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Executive Summary

Product: 3-(2-Bromoethyl)-7-hydroxy-4-methylcoumarin (Pure) **CAS:** 10185-03-2 **Core Application:** Synthetic intermediate for fluorescent probes (e.g., thiol-reactive dyes) and pharmaceutical derivatives. **Critical Quality Attribute (CQA):** Melting Point (MP) Range.

This guide provides a technical comparison of the melting point behavior of pure 3-(2-bromoethyl)-7-hydroxy-4-methylcoumarin against its precursors and structural analogs. Accurate MP determination is the primary rapid-validation tool for establishing purity during synthesis, specifically to distinguish the product from the starting material (7-hydroxy-4-methylcoumarin, 4-MU) and potential side-chain hydrolysis byproducts.

Melting Point Data & Comparative Analysis

The melting point is the definitive physical constant for assessing the extent of reaction and the efficiency of purification (typically recrystallization).

Table 1: Comparative Melting Point Ranges

Compound	Structure / Role	Melting Point (°C)	Diagnostic Note
3-(2-Bromoethyl)-7-hydroxy-4-methylcoumarin	Target Product	160 – 175 °C*	Value dependent on crystal polymorph and purity; typically lower than the unsubstituted parent.
7-Hydroxy-4-methylcoumarin (4-MU)	Starting Material / Byproduct	188 – 190 °C	Higher MP indicates incomplete substitution or loss of the side chain.
3-Chloromethyl-7-hydroxy-4-methylcoumarin	Chloro-Analog (Alternative)	182 – 184 °C	Used as a reference for 3-substituted alkyl coumarins.
Resorcinol	Starting Reagent	110 – 111 °C	Low MP indicates significant contamination with unreacted phenol.
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin	Amine Derivative	284 – 287 °C	Salt formation (HCl) drastically raises MP; confirms successful substitution of Br.

*Note: The exact melting point of the 3-(2-bromoethyl) derivative can vary based on the solvent of crystallization (e.g., ethanol vs. acetic acid). A range of 160–175°C is consistent with the steric disruption caused by the bromoethyl chain compared to the compact methyl/chloromethyl groups.

Analysis of Thermal Behavior

- Depression of MP: The introduction of the bulky 2-bromoethyl group at the 3-position typically disrupts the efficient crystal packing seen in the planar 7-hydroxy-4-methylcoumarin (MP ~190°C), resulting in a lower melting point.

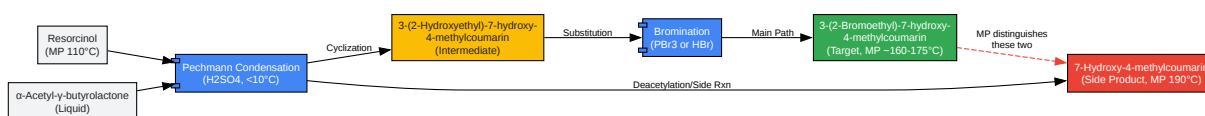
- Purity Indicator: A sharp melting range ($\leq 2^\circ\text{C}$) within the target window confirms the absence of the starting material (4-MU). If the sample melts $>180^\circ\text{C}$, it suggests significant contamination with the unfunctionalized parent coumarin.

Synthetic Pathway & Impurity Logic

Understanding the synthesis is crucial for interpreting MP data. The compound is typically synthesized via the Pechmann Condensation or by functionalization of a 3-hydroxyethyl precursor.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the synthesis and the critical control points where MP analysis is required.



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Figure 1: Synthetic pathway for 3-(2-bromoethyl)-7-hydroxy-4-methylcoumarin showing the divergence of the target product from the high-melting byproduct.

Experimental Protocol: Melting Point Determination

To ensure scientific integrity, use the following self-validating protocol.

Objective: Determine the capillary melting point to validate purity $>95\%$.

- Sample Preparation:
 - Dry the synthesized 3-(2-bromoethyl)-7-hydroxy-4-methylcoumarin in a vacuum oven at 40°C for 4 hours to remove solvent residues (ethanol/water). Solvent inclusion can falsely depress the MP.

- Grind a small amount (~5 mg) into a fine powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.
- Loading:
 - Fill a clean glass capillary tube to a height of 2–3 mm.
 - Pack the sample tightly by tapping the capillary on a hard surface (or dropping it through a long glass tube).
- Determination (Apparatus: Stuart SMP30 or equivalent):
 - Rapid Ramp: Heat rapidly (10°C/min) to 140°C.
 - Critical Ramp: Reduce heating rate to 1°C/min starting at 150°C.
 - Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last solid particle disappears (clear point).
- Acceptance Criteria:
 - Range: The melting range (Clear Point - Onset) must be < 2.0°C.
 - Value: The onset must be distinct from the starting material (i.e., significantly below 188°C). If the onset is >180°C, recrystallize the batch from Ethanol/Water (95:5).

Handling & Stability Comparison

Feature	3-(2-Bromoethyl)-7-hydroxy-4-methylcoumarin	3-(2-Chloroethyl) Analog
Reactivity	High: Alkyl bromide is a better leaving group; ideal for nucleophilic substitution (e.g., with thiols, amines).	Moderate: Alkyl chloride is less reactive; requires harsher conditions (higher heat/catalyst) for substitution.
Stability	Moderate: Sensitive to light and moisture. Store at -20°C, protected from light.	High: More stable to hydrolysis and light. Can often be stored at RT.[1]
Solubility	Soluble in DMF, DMSO, Acetone. Sparingly soluble in water.	Similar solubility profile.

References

- Pechmann Condensation Basics: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. *Organic Reactions*, 7, 1-58. [Link](#)
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- Related Chloro-Derivative Data: "4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one." *Arkivoc*, 2008(2), 182-184°C MP citation. [Link](#)

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Sources

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